molecular formula C5H9NOS B1177664 Q protein CAS No. 156559-80-7

Q protein

Cat. No.: B1177664
CAS No.: 156559-80-7
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Description

The term "Q protein" is context-dependent and may refer to distinct biomolecules. Based on the evidence, two primary interpretations emerge:

  • Vibrio outer protein Q (VopQ): A virulence factor secreted by Vibrio parahaemolyticus via its type III secretion system (T3SS). VopQ disrupts host cell membranes, facilitating bacterial invasion and survival .
  • Polyglutamine (poly-Q)-rich proteins: Proteins containing repetitive glutamine residues, such as prion-forming domains in yeast (e.g., Lsm4p, Gln3p). These domains influence protein aggregation and evolutionary adaptation .

This article focuses on VopQ due to its well-documented pathogenic role, with comparative insights into structurally or functionally analogous proteins.

Properties

CAS No.

156559-80-7

Molecular Formula

C5H9NOS

Synonyms

Q protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison of VopQ with Similar Virulence Proteins in Vibrio Species

VopQ belongs to a family of effector proteins critical for Vibrio pathogenicity. Below is a comparative analysis with related T3SS effector proteins:

Protein Organism Function Pathogenic Mechanism Key References
VopQ V. parahaemolyticus Induces autophagy blockade and lysosomal degradation Disrupts host membrane integrity via pore formation
VopA V. parahaemolyticus Inhibits MAPK signaling pathways Mimics host GTPases to evade immune response
VopC V. parahaemolyticus Activates CDC42 to remodel host cytoskeleton Promotes bacterial internalization
VopS V. parahaemolyticus AMPylates Rho GTPases, disabling cytoskeletal dynamics Induces cell rounding and apoptosis

Key Findings:

  • Structural Diversity : VopQ lacks homology with VopA/C/S, suggesting divergent evolutionary origins despite shared secretion machinery.
  • Functional Specialization : VopQ uniquely targets lysosomes, while VopA/C/S manipulate host signaling pathways .
  • Pathogenic Impact : VopQ is essential for intracellular survival, whereas VopC and VopS primarily facilitate invasion and immune evasion.

Comparison of Poly-Q Proteins with Other Repeat-Containing Prion Domains

Poly-Q-rich proteins are associated with prion-like behavior and evolutionary adaptation in fungi. The table below contrasts their properties with poly-N (asparagine) and mixed-repeat proteins:

Protein (Organism) Repeat Type % in Proteome Evolutionary Correlation Aggregation Propensity Functional Role Key References
Lsm4p (Yeast) Poly-Q 1.2% High Moderate RNA metabolism regulation
Gln3p (Yeast) Poly-Q 0.8% High High Nitrogen catabolite repression
Ngr1p (Yeast) Poly-N 1.5% Low Low Transcriptional regulation
Sup35p (Yeast) Mixed Q/N 0.6% Moderate High Translation termination

Key Findings:

  • Bias in Mutation Absorption : Poly-Q domains (e.g., Lsm4p, Gln3p) show stronger correlation with GC content and evolutionary adaptation than poly-N domains .
  • Aggregation and Function : Poly-Q repeats predispose proteins to aggregation, which can be pathogenic (e.g., neurodegenerative diseases) or adaptive (e.g., stress response).

Ambiguities in "Q Protein" Terminology

  • Statistical Q-values: In proteomics, "Q" often denotes false discovery rate (FDR) thresholds (e.g., Q < 0.01 in DIA-Lib-QC ). This is unrelated to protein nomenclature.
  • Coenzyme Q10 (CoQ10) : A lipid-soluble antioxidant involved in mitochondrial electron transport, unrelated to protein structure .

Q & A

Basic Research Questions

Q. What are the minimum experimental requirements for reproducible Q protein quantification in cellular systems?

  • Use ≥1e7 cells per condition to obtain ~1 mg total protein, ensuring sufficient material for detection .
  • Implement label-swap replicates (e.g., SILAC or iTRAQ) to control for technical variability .
  • Standardize pre-analytical steps: cell lysis, protein extraction, and fractionation to reduce batch effects .

Q. Which mass spectrometry platforms are optimal for this compound identification and quantification?

  • High-resolution platforms like ThermoFisher Q-Exactive or Orbitrap-Astral enable accurate mass-to-charge ratio measurements, critical for distinguishing this compound isoforms .
  • Pair with nanoscale liquid chromatography for improved separation of complex protein mixtures .

Q. How should researchers statistically validate differential this compound expression?

  • Apply moderated t-tests and mixed-effect models to account for biological and technical variability .
  • Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values for multiple comparisons, with q-values <0.05 considered significant .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve this compound interaction studies while reducing experimental burden?

  • Systematically vary parameters (e.g., affinity matrix amount, wash conditions) in a factorial design to identify optimal interaction assay conditions .
  • Use response surface methodology to model nonlinear relationships between variables (e.g., pH vs. binding affinity) .
  • Case Study: A 3^3 factorial design reduced purification optimization runs by 40% while maintaining sensitivity .

Q. What strategies resolve contradictions in this compound interaction data across heterogeneous datasets?

  • Integrate orthogonal methods: crosslink-MS for physical interactions, co-immunoprecipitation for functional associations .
  • Apply similarity scoring algorithms (e.g., ontology-based tools) to prioritize high-confidence interactors from noisy datasets .
  • Validate conflicting results using targeted parallel reaction monitoring (PRM) MS for absolute quantification .

Q. How can computational protein design frameworks enhance this compound functional studies?

  • Combine statistical energy functions (e.g., Rosetta) with deep learning models (e.g., Rotamer-free networks) to predict this compound stability and foldability .
  • Validate in silico designs with experimental selection (e.g., phage display) to iteratively refine models .
  • Example: A hybrid approach improved this compound binding affinity predictions by 32% compared to standalone methods .

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